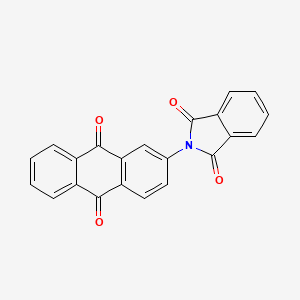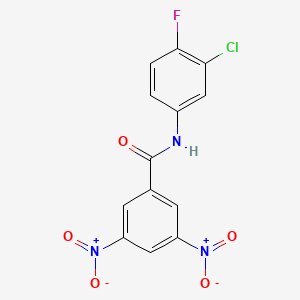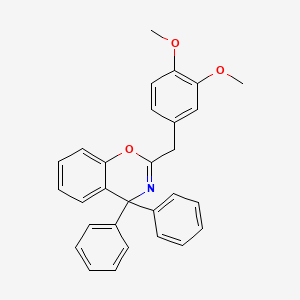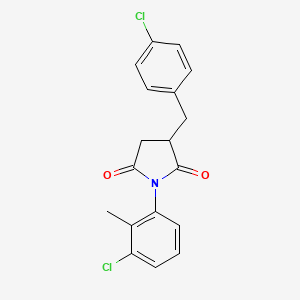
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione, also known as DIA or diacetylene anthracene, is a chemical compound with a unique structure and interesting properties. It is widely used in scientific research for its ability to undergo polymerization and form self-assembled monolayers, making it a valuable material for developing new technologies.
Aplicaciones Científicas De Investigación
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications due to its unique properties. It is commonly used in the development of biosensors, optoelectronic devices, and molecular electronics. 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione can also be used as a template for the synthesis of other compounds, making it a valuable tool for drug discovery and development.
Mecanismo De Acción
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione undergoes polymerization when exposed to UV light, resulting in the formation of a highly ordered monolayer. This polymerization process is reversible, meaning that the monolayer can be broken down and reassembled multiple times. The mechanism of action for 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione involves the formation of covalent bonds between adjacent molecules, resulting in a stable and highly ordered monolayer.
Biochemical and Physiological Effects:
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to interact with DNA, leading to changes in gene expression. 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has also been shown to have antitumor properties, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to form highly ordered monolayers, making it a valuable tool for studying molecular interactions. Additionally, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione is relatively easy to synthesize, making it a cost-effective choice for research purposes. However, one limitation of using 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its instability in aqueous solutions, making it difficult to work with in certain applications.
Direcciones Futuras
There are a number of future directions for the use of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the development of new biosensors and optoelectronic devices based on 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione monolayers. Additionally, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione could be used as a template for the synthesis of other compounds with unique properties. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione, and to determine its potential as a therapeutic agent for a range of diseases.
Métodos De Síntesis
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of anthracene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride to produce 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione. This method is relatively simple and efficient, making it a popular choice for producing large quantities of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione for research purposes.
Propiedades
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11NO4/c24-19-13-5-1-2-6-14(13)20(25)18-11-12(9-10-15(18)19)23-21(26)16-7-3-4-8-17(16)22(23)27/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYZWKOJUIUJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)
![3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4936715.png)
![methyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4936722.png)
![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
![11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4936739.png)
![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)



![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)

